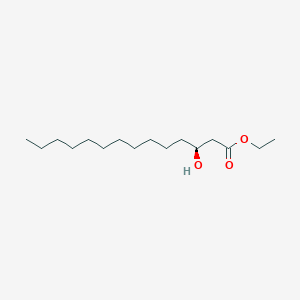

Ethyl (3S)-3-hydroxytetradecanoate

CAS No.: 214193-71-2

Cat. No.: VC3285474

Molecular Formula: C16H32O3

Molecular Weight: 272.42 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 214193-71-2 |

|---|---|

| Molecular Formula | C16H32O3 |

| Molecular Weight | 272.42 g/mol |

| IUPAC Name | ethyl (3S)-3-hydroxytetradecanoate |

| Standard InChI | InChI=1S/C16H32O3/c1-3-5-6-7-8-9-10-11-12-13-15(17)14-16(18)19-4-2/h15,17H,3-14H2,1-2H3/t15-/m0/s1 |

| Standard InChI Key | GGXXPLYVCUGEOP-HNNXBMFYSA-N |

| Isomeric SMILES | CCCCCCCCCCC[C@@H](CC(=O)OCC)O |

| SMILES | CCCCCCCCCCCC(CC(=O)OCC)O |

| Canonical SMILES | CCCCCCCCCCCC(CC(=O)OCC)O |

Introduction

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 214193-71-2 |

| Molecular Formula | C₁₆H₃₂O₃ |

| IUPAC Name | ethyl (3S)-3-hydroxytetradecanoate |

| InChI | InChI=1S/C16H32O3/c1-3-5-6-7-8-9-10-11-12-13-15(17)14-16(18)19-4-2/h15,17H,3-14H2,1-2H3/t15-/m0/s1 |

| InChIKey | GGXXPLYVCUGEOP-HNNXBMFYSA-N |

| SMILES | CCCCCCCCCCCC@@HO |

| PubChem CID | 56845842 |

The compound's name derives from systematic nomenclature where "ethyl" indicates the ester group, "(3S)" specifies the stereochemistry at the third carbon position, and "hydroxytetradecanoate" describes the hydroxylated fourteen-carbon chain with a carboxylate function . This naming convention follows IUPAC guidelines, providing a standardized way to refer to this specific stereoisomer.

Physical and Chemical Properties

Ethyl (3S)-3-hydroxytetradecanoate possesses distinct physical and chemical properties that influence its behavior in chemical reactions, solubility characteristics, and potential applications. These properties have been determined through computational methods and experimental measurements.

Table 2. Physical and Chemical Properties of Ethyl (3S)-3-hydroxytetradecanoate

| Property | Value |

|---|---|

| Molecular Weight | 272.42 g/mol |

| Physical State | Not specified in sources |

| XLogP3-AA | 5.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 14 |

| Topological Polar Surface Area | 46.5 Ų |

| Complexity | 204 |

| Exact Mass | 272.23514488 Da |

| Defined Atom Stereocenter Count | 1 |

The compound's relatively high XLogP3-AA value of 5.4 indicates significant lipophilicity, suggesting good solubility in non-polar solvents and limited water solubility . The presence of one hydrogen bond donor (the hydroxyl group) and three hydrogen bond acceptors (the hydroxyl oxygen and the two oxygens in the ester group) influences its intermolecular interactions and solvation behavior. The substantial number of rotatable bonds (14) contributes to its conformational flexibility, which may be relevant for its interactions with biological targets or catalytic systems .

Molecular Structure and Stereochemistry

The molecular structure of Ethyl (3S)-3-hydroxytetradecanoate features a fourteen-carbon chain with a hydroxyl group at the third carbon position and an ethyl ester functionality. The compound's most distinctive structural feature is its stereogenic center at carbon-3, which bears the hydroxyl group in the S-configuration. This specific stereochemistry is crucial for the compound's biological and chemical properties.

The carbon chain extends from the ester group, with the hydroxyl group positioned at the beta position relative to the carbonyl. This β-hydroxy ester structural motif is an important functional arrangement in organic chemistry, allowing for various transformations including aldol reactions, dehydration to form unsaturated esters, and further functionalization of the hydroxyl group.

Structural Configuration

The S-configuration at carbon-3 means that, according to the Cahn-Ingold-Prelog priority rules, when viewed with the hydrogen atom pointing away, the priority groups around this carbon decrease in a counterclockwise direction. This specific spatial arrangement is critical for the compound's interactions in chiral environments, such as enzymatic reactions or when used as a building block in asymmetric synthesis.

Structurally, the hydroxyl group creates a local polar region in an otherwise predominantly hydrophobic molecule. This amphiphilic character may be relevant for its potential role in biological membranes or in phases where interfacial activity is important. The stereochemistry also influences the compound's reactivity by dictating the spatial approach of reagents or catalysts.

Relationship to Other Compounds

Ethyl (3S)-3-hydroxytetradecanoate is related to several important classes of compounds. It is the ethyl ester of (3S)-3-hydroxytetradecanoic acid, which is a hydroxylated derivative of tetradecanoic acid (myristic acid). Myristic acid is a common saturated fatty acid found in many natural fats and oils, including coconut oil, palm kernel oil, and dairy products.

The compound also shares structural similarities with β-hydroxy fatty acids, which are important intermediates in fatty acid metabolism, particularly in the β-oxidation pathway. These compounds are also found as components of more complex lipids in various organisms. The specific S-configuration at the hydroxyl-bearing carbon is significant as it matches the stereochemistry of naturally occurring β-hydroxy fatty acids produced by enzymatic processes.

Synthesis and Preparation

The synthesis of Ethyl (3S)-3-hydroxytetradecanoate can be achieved through various methodologies, with the key challenge being the establishment of the correct stereochemistry at the hydroxyl-bearing carbon atom. Several approaches have been developed to ensure high stereoselectivity and yield.

Synthetic Routes

One common approach to synthesizing Ethyl (3S)-3-hydroxytetradecanoate involves the esterification of (3S)-3-hydroxytetradecanoic acid with ethanol. This process typically requires catalysts such as sulfuric acid or p-toluenesulfonic acid, along with specific reaction conditions to achieve high yields and purity. The starting material, (3S)-3-hydroxytetradecanoic acid, must already possess the correct stereochemistry, which can be obtained through various asymmetric synthetic methods.

Alternative synthetic routes may include asymmetric aldol reactions, where an appropriate aldehyde (such as dodecanal) is reacted with an ethyl acetate enolate in the presence of a chiral catalyst or auxiliary to establish the S-configuration at the newly formed hydroxyl-bearing carbon. The stereoselectivity of such reactions is crucial for obtaining the desired enantiomerically pure product.

Another potential approach involves the asymmetric reduction of β-keto esters, where ethyl 3-oxotetradecanoate is subjected to stereoselective reduction using chiral reducing agents such as oxazaborolidine catalysts with borane, or biocatalytic methods employing ketoreductase enzymes that specifically generate the S-configuration.

Purification Methods

After synthesis, purification of Ethyl (3S)-3-hydroxytetradecanoate typically involves chromatographic methods to ensure high enantiomeric purity. Column chromatography using silica gel as the stationary phase and appropriate solvent systems can separate the target compound from reaction by-products and unreacted starting materials.

For applications requiring extremely high enantiomeric purity, chiral high-performance liquid chromatography (HPLC) may be employed to separate any traces of the R-enantiomer that might be present. Crystallization techniques, where possible, can also be used to enhance the enantiomeric purity through selective crystallization of the desired isomer.

Quality control of the final product typically involves analytical methods such as optical rotation measurements, chiral HPLC analysis, and nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents to confirm the stereochemical purity of the compound.

Biochemical and Physiological Significance

The biochemical significance of Ethyl (3S)-3-hydroxytetradecanoate relates to its structural similarity to intermediates in fatty acid metabolism and its potential applications in biochemical research.

Metabolic Pathways

The parent compound, 3-hydroxytetradecanoic acid, is known to be involved in bacterial and human metabolism. In particular, β-hydroxy fatty acids are key intermediates in the β-oxidation pathway of fatty acid metabolism, where fatty acids are broken down to generate energy. The specific S-configuration mirrors the stereochemistry of naturally occurring metabolic intermediates produced by enzymatic processes.

In bacterial systems, hydroxy fatty acids often serve as precursors for the biosynthesis of complex lipids such as lipopolysaccharides, which are important components of bacterial cell walls. The ester derivative, such as Ethyl (3S)-3-hydroxytetradecanoate, might be used in research contexts to study these pathways or as a building block for synthesizing more complex lipid structures.

Applications in Organic Chemistry

Ethyl (3S)-3-hydroxytetradecanoate has significant applications in organic synthesis and related fields due to its specific structural and stereochemical features.

Role as a Synthetic Intermediate

In organic synthesis, chiral compounds like Ethyl (3S)-3-hydroxytetradecanoate are valuable for producing enantiomerically pure products, which are essential in pharmaceuticals and other industries requiring high stereochemical purity. The compound's β-hydroxy ester functionality allows for various transformations while maintaining the stereogenic center.

Potential transformations include:

-

Esterification or etherification of the hydroxyl group to introduce additional functionality

-

Dehydration to form α,β-unsaturated esters with defined stereochemistry

-

Reduction to form diols

-

Oxidation of the hydroxyl group to form β-keto esters

-

Use in aldol reactions as a chiral building block

Each of these transformations can lead to more complex molecules while preserving the stereochemical information contained in the starting material, making Ethyl (3S)-3-hydroxytetradecanoate a versatile chiral building block.

Current Research and Future Directions

Current research involving Ethyl (3S)-3-hydroxytetradecanoate and similar compounds focuses on developing new synthetic methodologies, exploring potential biological activities, and applications in asymmetric synthesis.

Emerging areas of interest might include:

-

Development of more efficient and environmentally friendly synthetic routes to produce the compound with high enantiomeric purity

-

Investigation of its potential as a building block for complex natural product synthesis

-

Exploration of possible biological activities, particularly in lipid metabolism and related disorders

-

Application in the development of chiral catalysts or auxiliaries for asymmetric synthesis

-

Integration into biomimetic systems that model natural enzymatic processes

These research directions highlight the continuing importance of chiral compounds like Ethyl (3S)-3-hydroxytetradecanoate in various scientific disciplines and technological applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume